6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
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Overview
Description
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic compound that features a combination of imidazole, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.
Pyran Ring Formation: The pyran ring is formed via a cyclization reaction involving a suitable precursor such as a diketone or ketoester.
Benzoate Group Introduction: The final step involves the esterification of the pyran derivative with 2-chloro-6-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzoate group can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The benzoate group may interact with hydrophobic pockets in proteins, enhancing binding affinity . The overall effect is a combination of these interactions, leading to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar biological properties.
4-oxo-4H-pyran-3-yl benzoate: Lacks the imidazole moiety but shares the pyran and benzoate structures.
2-chloro-6-fluorobenzoic acid: The benzoate precursor used in the synthesis.
Uniqueness
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4S/c1-21-6-5-20-17(21)26-9-10-7-13(22)14(8-24-10)25-16(23)15-11(18)3-2-4-12(15)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQMYZKFAEIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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